![molecular formula C10H7BrN4O2S2 B2556894 5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide CAS No. 2034621-93-5](/img/structure/B2556894.png)

5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

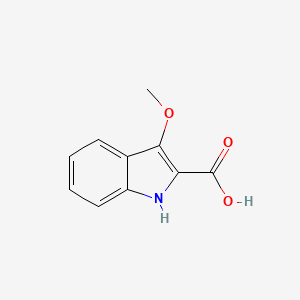

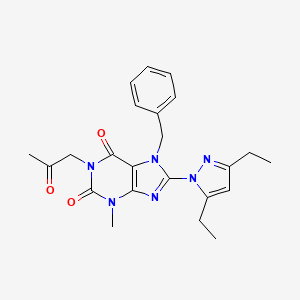

Descripción

The compound “5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, it was found that methyl- and trifluoromethyl-containing 3-oxo-2- (tolylhydrazinylidene) esters regioselectively cyclize with 3-aminopyrazoles to form pyrazolo . Unsubstituted aryls such as phenyl, biphenyl, and naphthyl groups were efficiently introduced at the C3 position of the pyrazolo .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

Research has focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of various derivatives that showed significant antibacterial activities, indicating the utility of sulfonamide derivatives in antibacterial drug development Azab, M. E., Youssef, M., & El-Bordany, E. A. (2013). Molecules.

Antitumor and Antibacterial Agents

Another study highlighted the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. The research conducted by Hafez, Alsalamah, and El-Gazzar (2017) demonstrated that some synthesized compounds exhibited higher activity against various cancer cell lines than the standard drug doxorubicin, in addition to showing significant antibacterial activity Hafez, H., Alsalamah, S. A., & El-Gazzar, A.-R. B. A. (2017). Acta Pharmaceutica.

Synthesis, Characterization, and Biological Evaluation

Variya, Panchal, and Patel (2019) conducted a study on the synthesis and characterization of novel sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine, evaluating their antibacterial and antioxidant properties. This study found that certain synthesized compounds showed excellent antibacterial activities and significant antioxidant scavenging activity, indicating their potential in developing therapeutic agents Variya, H. H., Panchal, V., & Patel, G. (2019). Current Chemistry Letters.

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

As a purine analogue, it may interfere with purine biochemical reactions .

Biochemical Pathways

As a purine analogue, it may impact pathways involving purine metabolism .

Result of Action

Compounds in the pyrazolo[1,5-a]pyrimidines class have been associated with antitrypanosomal activity .

Action Environment

Some pyrazolo[1,5-a]pyrimidines have been found to exhibit stability under exposure to extreme ph .

Propiedades

IUPAC Name |

5-bromo-N-pyrazolo[1,5-a]pyrimidin-6-ylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4O2S2/c11-8-1-2-10(18-8)19(16,17)14-7-5-12-9-3-4-13-15(9)6-7/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXQZIZTWNHGQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one](/img/structure/B2556811.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2556812.png)

![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)

![ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556817.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)

![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)

![N-naphthalen-1-yl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2556826.png)

![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2556827.png)

![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)